

Chemical properties of (3,5-Dimethylisoxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3,5-Dimethylisoxazol-4-yl)methylamine

Cat. No.: B166683

[Get Quote](#)

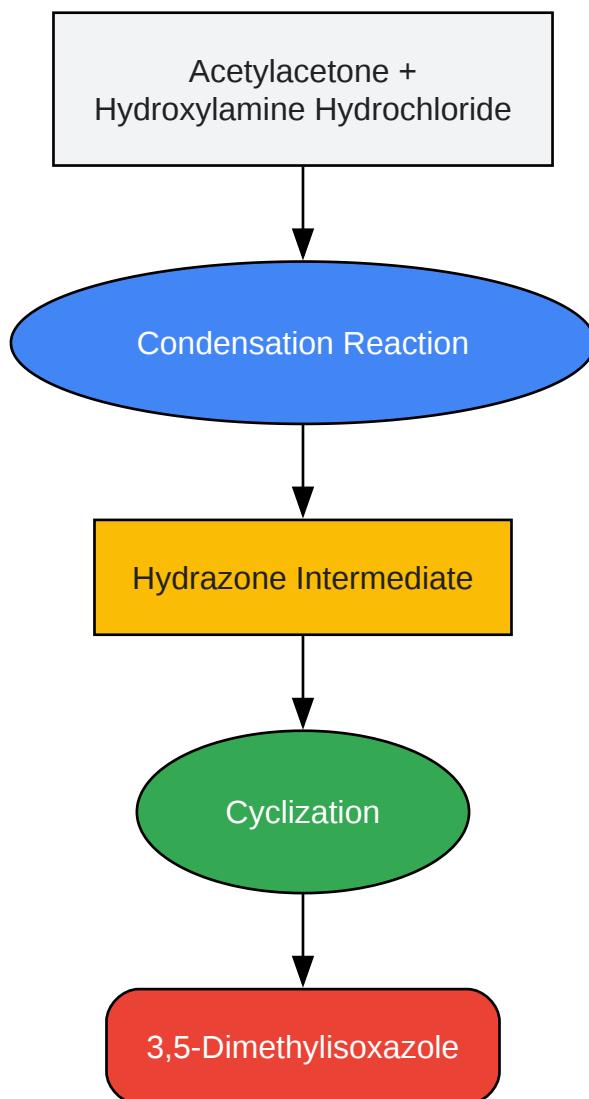
An In-depth Technical Guide to the Chemical Properties of **(3,5-Dimethylisoxazol-4-yl)methylamine**

This technical guide provides a comprehensive overview of the known chemical properties of **(3,5-Dimethylisoxazol-4-yl)methylamine**, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, offers insights into its synthesis, and presents this information in a structured and accessible format.

Core Chemical Properties

(3,5-Dimethylisoxazol-4-yl)methylamine, with the CAS number 131052-47-6, is a substituted isoxazole derivative.^{[1][2][3]} Isoxazole rings and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1] [4]
Molecular Weight	126.16 g/mol	[1] [4]
Predicted Density	1.069 ± 0.06 g/cm ³	[4]
Predicted Boiling Point	239.9 ± 35.0 °C	[4]
Predicted pKa	8.30 ± 0.29	[4]
CAS Number	131052-47-6	[1] [2] [3]


Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of **(3,5-Dimethylisoxazol-4-yl)methylamine** are not readily available in the public domain. However, the synthesis of the core 3,5-dimethylisoxazole ring is well-documented. A common approach involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine.[\[5\]](#)[\[6\]](#)

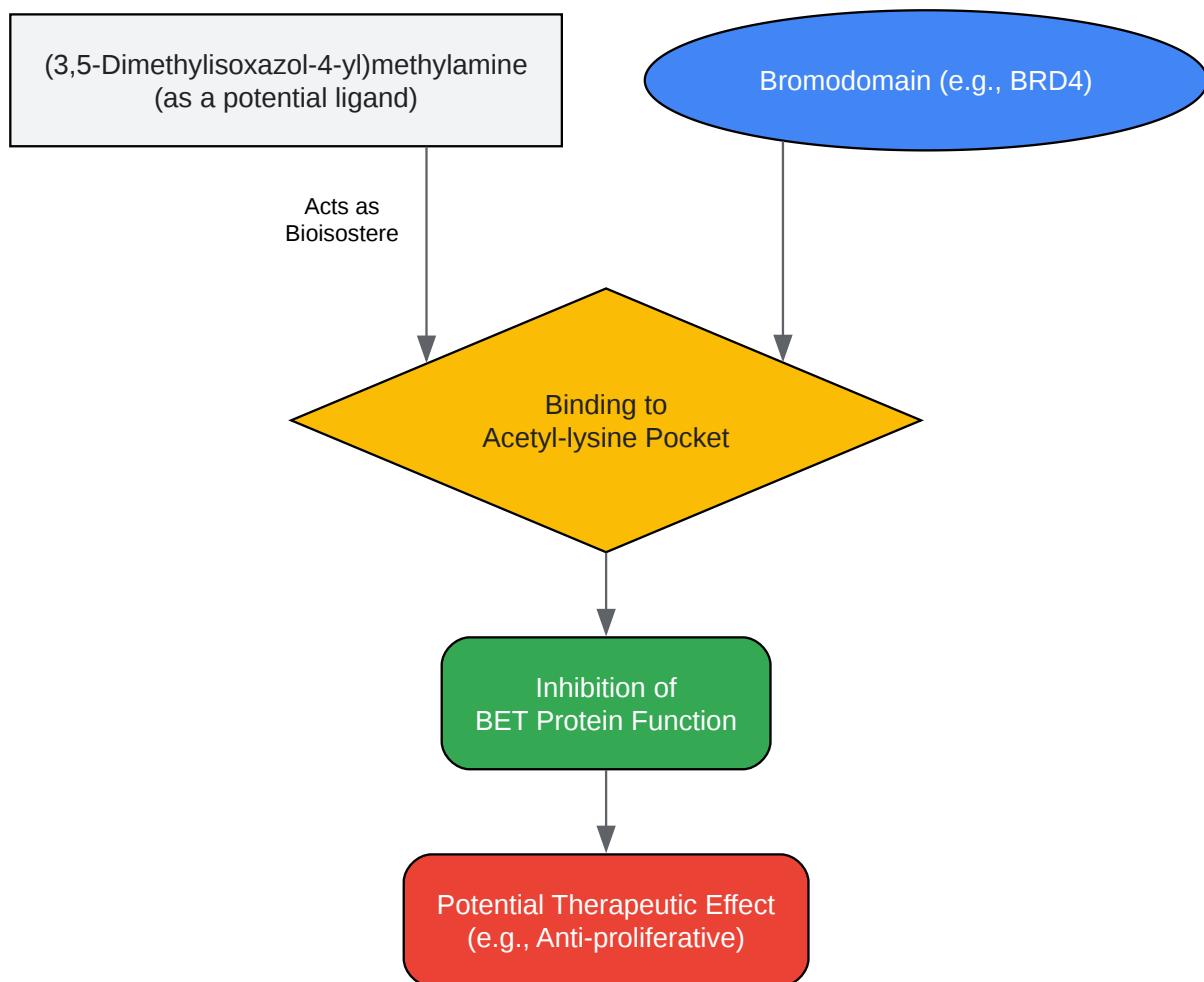
General Synthetic Approach for 3,5-Dimethylisoxazole

A prevalent method for the formation of the 3,5-dimethylisoxazole ring is the reaction between acetylacetone and hydroxylamine hydrochloride.[\[5\]](#) The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the heterocyclic isoxazole ring.[\[5\]](#)

A logical workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3,5-Dimethylisoxazole.


To obtain **(3,5-Dimethylisoxazol-4-yl)methylamine**, further functionalization of the 3,5-dimethylisoxazole core would be necessary. This would likely involve a formylation or a related reaction at the 4-position, followed by reductive amination to introduce the methylamine group.

Biological Context and Potential Applications

While specific signaling pathways involving **(3,5-Dimethylisoxazol-4-yl)methylamine** are not detailed in the available literature, the 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine.^[7] This mimicry allows it to act as a ligand for

bromodomains, which are readers of the histone-acetylation code.^[7] Derivatives of 3,5-dimethylisoxazole have been investigated as competitive inhibitors of the histone-bromodomain interaction, showing potential anti-proliferative and anti-inflammatory properties.^[7] Some have been developed as potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitors for the treatment of diseases such as acute myeloid leukemia (AML).^[8]

The potential for **(3,5-Dimethylisoxazol-4-yl)methylamine** to interact with these biological targets can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Logical relationship of potential biological activity.

This guide serves as a foundational resource for researchers working with **(3,5-Dimethylisoxazol-4-yl)methylamine**. The provided data and synthetic insights aim to facilitate further investigation into the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. (3,5-Dimethylisoxazol-4-yl)methanamine | CAS 131052-47-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of (3,5-Dimethylisoxazol-4-yl)methylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166683#chemical-properties-of-3-5-dimethylisoxazol-4-yl-methylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com